molecular formula C23H23N5O B4503372 6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-phenylpiperazin-1-yl)quinoline

6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-phenylpiperazin-1-yl)quinoline

Cat. No.: B4503372
M. Wt: 385.5 g/mol
InChI Key: IAIWTSVNXQLJJS-UHFFFAOYSA-N
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Description

6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-phenylpiperazin-1-yl)quinoline is a complex organic compound that features a quinoline core substituted with a 5-methyl-1,2,4-oxadiazol-3-yl group and a 4-phenylpiperazin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-phenylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup or Doebner-von Miller quinoline synthesis.

    Introduction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be introduced via cyclization reactions involving nitrile oxides and amidoximes.

    Substitution with Piperazine: The phenylpiperazine moiety can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-phenylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the quinoline or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated quinoline or piperazine derivatives.

Scientific Research Applications

6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-phenylpiperazin-1-yl)quinoline has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific receptors or enzymes.

    Biology: Study of its interactions with biological macromolecules.

    Medicine: Exploration of its therapeutic potential in treating diseases.

    Industry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-phenylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors in the central nervous system.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Pathways: Modulation of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline: Lacks the piperazine moiety.

    3-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-(4-phenylpiperazin-1-yl)quinoline: Lacks the methyl group on the quinoline ring.

    6-Methyl-2-(4-phenylpiperazin-1-yl)quinoline: Lacks the oxadiazole ring.

Uniqueness

6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-(4-phenylpiperazin-1-yl)quinoline is unique due to the presence of all three functional groups (quinoline, oxadiazole, and piperazine), which may confer distinct pharmacological properties and chemical reactivity.

Properties

IUPAC Name

5-methyl-3-[6-methyl-2-(4-phenylpiperazin-1-yl)quinolin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O/c1-16-8-9-21-18(14-16)15-20(22-24-17(2)29-26-22)23(25-21)28-12-10-27(11-13-28)19-6-4-3-5-7-19/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIWTSVNXQLJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)N3CCN(CC3)C4=CC=CC=C4)C5=NOC(=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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